Tin zinc oxide (SnZnO3) - 12036-37-2

Tin zinc oxide (SnZnO3)

Catalog Number: EVT-314571
CAS Number: 12036-37-2
Molecular Formula: ZnSnO3
O3SnZn
Molecular Weight: 232.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tin Zinc Oxide (SnZnO3), also known as stannous zincate, is a solid inorganic compound that belongs to the family of zincates. It has received much attention in recent decades due to its unique physical and chemical properties .


Synthesis Analysis

Tin Zinc Oxide (SnZnO3) can be synthesized using various methods such as solid-state reaction, precipitation, and sol-gel methods . The hydrothermal method has been used to control the growth and morphology of zinc tin oxide (ZTO) nanostructures .


Molecular Structure Analysis

The analysis of XRD patterns of ZnO films confirmed the wurtzite crystal structure with a preferential growth along the c-axis . A significant shift in the position of XRD peaks versus Sn contents indicates a change in the lattice parameters a and c due to the incorporation of Sn ions in the crystal structure .


Physical And Chemical Properties Analysis

SnZnO3 exhibits several unique physical and chemical properties. It is a white crystalline powder with a molecular weight of 233.11 g/mol. The compound is highly stable and does not easily decompose under normal conditions . It is insoluble in water, which limits its applications in certain fields .

Synthesis Analysis
  • Radio Frequency (RF) Magnetron Sputtering: This physical vapor deposition technique utilizes a plasma to eject atoms from a target composed of the desired elements (Zn, Sn, O). The ejected atoms then deposit onto a substrate, forming the thin film. The properties of the resulting film can be tailored by controlling deposition parameters such as sputtering power, substrate temperature, and gas flow rates. [, , ]
  • Spray Pyrolysis: This cost-effective chemical deposition technique involves spraying a precursor solution containing metal salts onto a heated substrate. [, ] The heat decomposes the precursors, forming the desired oxide film on the substrate. Parameters such as precursor concentration, substrate temperature, and spray rate influence the film properties. []
  • Atomic Layer Deposition (ALD): This precise chemical vapor deposition method uses sequential, self-limiting surface reactions to deposit thin films with atomic-level control. Precursors for the desired elements (Zn, Sn, O) are introduced into the reaction chamber alternately, separated by purging steps to ensure self-limiting reactions. ALD offers excellent uniformity, conformity, and thickness control, making it attractive for applications requiring high precision. [, ]
  • Hydrothermal Synthesis: This solution-based method utilizes high temperatures and pressures to facilitate the reaction of metal salts in an aqueous solution. The reaction typically occurs in a sealed autoclave, promoting the formation of nanostructured SnZnO3. Parameters like temperature, time, and precursor concentration influence the morphology and size of the resulting nanostructures. []
Molecular Structure Analysis

SnZnO3 can exist in both amorphous and crystalline forms. The crystalline phase typically exhibits a spinel structure, with Zn2+ ions occupying tetrahedral sites and Sn4+ ions occupying octahedral sites within the oxygen sublattice. [] The amorphous phase lacks long-range order, but local bonding arrangements similar to the crystalline phase may exist.

Physical and Chemical Properties Analysis
  • Optical Transparency: SnZnO3 thin films exhibit high transparency in the visible light region, making them suitable for transparent electrode applications. []
  • Electrical Conductivity: The electrical conductivity of SnZnO3 can be tuned by controlling the deposition conditions and doping levels. This tunability makes it suitable for various applications like transparent conductive oxides and semiconductor channels in transistors. [, ]
  • Wide Bandgap: SnZnO3 possesses a wide bandgap, typically in the range of 3.2-3.8 eV. [, ] This wide bandgap makes it suitable for UV detection and other optoelectronic applications.
  • Stability: SnZnO3 thin films exhibit good thermal and chemical stability, making them suitable for integration into various device structures. [, ]

Thin-Film Transistors (TFTs):

SnZnO3 has gained significant attention as a channel layer material for thin-film transistors (TFTs). [, , , , , , , , ] Its high mobility, transparency, and low-temperature processing compatibility make it attractive for applications in next-generation displays, flexible electronics, and transparent electronics. [, , ]

  • High Electron Mobility: SnZnO3 TFTs have demonstrated high electron mobilities, exceeding those of amorphous silicon TFTs, enabling faster switching speeds and higher current drive capabilities. [, , , ]
  • Low-Temperature Processing: SnZnO3 can be deposited and processed at relatively low temperatures, making it compatible with flexible substrates like plastic, paper, and textiles. [, , ]
  • Transparency: The high transparency of SnZnO3 in the visible light spectrum makes it ideal for transparent electronic applications, such as invisible circuits and displays. [, ]
  • Stability and Reliability: Enhancing the long-term stability and reliability of SnZnO3 TFTs under bias stress, illumination, and environmental factors is crucial for practical applications. Research efforts focus on understanding and mitigating degradation mechanisms related to defects, interface traps, and oxygen vacancy migration. [, , ]
  • Performance Optimization: Optimizing the deposition parameters, post-deposition treatments (e.g., annealing), and device architecture to further enhance the electrical performance (mobility, on/off ratio, subthreshold swing) of SnZnO3 TFTs is an active area of research. [, , , , , ]

SnZnO3 has been explored as an electron transport layer (ETL) material in perovskite solar cells (PSCs). [] Its suitable energy level alignment with perovskite materials, along with its high electron mobility, makes it a promising candidate for facilitating efficient electron extraction and transport in PSCs. []

  • Enhanced Electron Extraction: The high electron mobility of SnZnO3 enables efficient extraction of photogenerated electrons from the perovskite layer, improving the short-circuit current density (Jsc) and overall device efficiency. []
  • Reduced Recombination Losses: SnZnO3 can act as a barrier for electron-hole recombination at the interface between the perovskite layer and the electron-collecting electrode, leading to higher open-circuit voltages (Voc) and improved device performance. []
  • Interface Engineering: Optimizing the interface between the SnZnO3 ETL and the perovskite layer is crucial for achieving high device performance. Research efforts focus on minimizing interfacial defects and energy level mismatches to improve charge carrier extraction and reduce recombination losses. []
  • Stability under Illumination: Ensuring the long-term stability of SnZnO3 ETLs under prolonged illumination is essential for the commercial viability of PSCs. Research aims to understand and mitigate degradation mechanisms related to photo-induced defects or degradation of the perovskite/SnZnO3 interface. []

Transparent Electrodes:

The high transparency and electrical conductivity of SnZnO3 make it suitable for use as a transparent electrode material in various optoelectronic devices. [, , ] It can serve as a replacement for indium tin oxide (ITO), offering a cost-effective and sustainable alternative.

  • Cost-Effectiveness: Zinc and tin, the constituent elements of SnZnO3, are earth-abundant and significantly cheaper than indium, making SnZnO3 a more cost-effective alternative to ITO. [, ]
  • High Transparency: SnZnO3 thin films exhibit high transparency in the visible light spectrum, essential for transparent electrode applications. [, , ]
  • Flexibility: SnZnO3 can be deposited on flexible substrates, making it suitable for flexible and wearable electronics. [, ]
  • Electrical Conductivity Enhancement: While SnZnO3 exhibits good conductivity, further improvements are desirable to match or surpass the conductivity of ITO. Research focuses on optimizing deposition conditions, doping strategies, and post-deposition treatments to enhance carrier concentration and mobility in SnZnO3 thin films. [, ]

Sensors:

The gas-sensing properties of SnZnO3 have been explored for various applications, including environmental monitoring and medical diagnostics. [, ]

  • Acetone Sensing for Diabetes Diagnosis: SnZnO3-based sensors have shown promise in detecting low concentrations of acetone in human breath, offering a potential non-invasive diagnostic tool for diabetes. [] The sensor's response to acetone is based on the change in its electrical resistance upon interaction with acetone molecules.

Memory Devices:

SnZnO3 has been investigated as a potential material for non-volatile memory devices due to its resistive switching behavior. [, ] Resistive switching refers to the ability of a material to switch between different resistance states (high-resistance state and low-resistance state) under an applied electric field. This switching behavior can be exploited to store information.

Schottky Diodes:

SnZnO3's wide bandgap and semiconducting properties make it suitable for fabricating Schottky diodes. [] Research has explored the development of low-temperature processed power Schottky diodes using amorphous SnZnO3 in combination with other oxide semiconductors. These diodes show promise for power electronic applications due to their low manufacturing cost and integration compatibility.

Neuromorphic Computing:

The memristive properties of SnZnO3, specifically its ability to exhibit history-dependent resistance changes, have garnered interest for neuromorphic computing applications. [, , ]

  • Synaptic Plasticity: SnZnO3-based memristive devices can mimic the synaptic plasticity of biological synapses, exhibiting changes in conductance that depend on the history of applied electrical stimuli. This property is crucial for implementing learning and memory functions in neuromorphic systems. [, , ]
  • Energy Efficiency: Memristive devices based on SnZnO3 offer the potential for energy-efficient computing by enabling in-memory computing paradigms, where data storage and processing occur within the same device, reducing data movement and power consumption. []
  • Device Reliability and Variability: Ensuring the reliability and reducing device-to-device variability of SnZnO3-based memristors is essential for their practical implementation in large-scale neuromorphic systems. Research focuses on understanding and controlling the switching mechanisms, material properties, and fabrication processes to improve device uniformity and reliability. [, ]

Indium Tin Zinc Oxide (ITZO)

Compound Description: Indium Tin Zinc Oxide (ITZO) is a ternary compound semiconductor material. ITZO is of significant interest in the field of transparent and flexible electronics due to its high carrier mobility, wide bandgap, and ability to be deposited at low temperatures. Research on ITZO focuses on its use as the active channel layer in thin-film transistors (TFTs) for applications in displays, sensors, and other electronic devices. [, , , , , , , , , , , , , , , , , , , , , , ]

Relevance: ITZO is structurally related to Tin Zinc Oxide (SnZnO3) because both compounds are metal oxides containing zinc and a heavier metal (tin in both cases, with the addition of indium in ITZO). Both materials share similar applications in thin-film transistors, highlighting their comparable electrical properties and suitability for transparent electronics. [, , , , , , , , , , , , , , , , , , , , , , ]

Zinc Oxide (ZnO)

Compound Description: Zinc Oxide (ZnO) is a well-known wide-bandgap semiconductor material with applications in various fields, including electronics, optics, and biomedical sciences. Its properties, such as high electron mobility, UV absorption, and biocompatibility, make it suitable for transparent electronics, solar cells, sensors, and drug delivery systems. [, , , ]

Relevance: Zinc Oxide (ZnO) is a direct structural relative to Tin Zinc Oxide (SnZnO3) as it represents one of the two binary oxides that make up the ternary compound. The presence of ZnO within the SnZnO3 structure significantly influences its electronic properties. [, , , ]

Tin Oxide (SnO2)

Compound Description: Tin Oxide (SnO2) is another wide-bandgap semiconductor material with excellent electrical conductivity, optical transparency, and chemical stability. It is commonly used as a transparent conducting oxide in solar cells, gas sensors, and as a catalyst in various chemical reactions. [, , , ]

Relevance: Similar to ZnO, Tin Oxide (SnO2) is a direct structural relative to Tin Zinc Oxide (SnZnO3) because it serves as the second binary oxide component of this ternary compound. The incorporation of SnO2 into the SnZnO3 structure greatly influences its electrical and optical characteristics. [, , , ]

Gallium Tin Zinc Oxide (GSZO)

Compound Description: Gallium Tin Zinc Oxide (GSZO) is a quaternary compound semiconductor with a similar electronic configuration to ITZO due to the presence of both tin (Sn4+) and indium (In3+). GSZO is investigated as a potential alternative to ITZO in TFT applications, driven by its lower cost and comparable electrical properties. Research focuses on its stability, performance, and potential for large-area display technology. [, ]

Relevance: GSZO shares a strong structural relationship with Tin Zinc Oxide (SnZnO3), as both materials are metal oxides containing both zinc and tin. The inclusion of gallium in GSZO, similar to the presence of indium in ITZO, is explored to enhance specific electrical properties while potentially reducing material costs. [, ]

Indium Gallium Zinc Oxide (IGZO)

Compound Description: Indium Gallium Zinc Oxide (IGZO) is a well-established amorphous oxide semiconductor extensively used in the display industry for TFT applications. It offers high electron mobility, good transparency, and low-temperature processing capabilities, making it suitable for large-area electronics, such as flat-panel displays and touch screens. [, , ]

Relevance: IGZO is structurally similar to Tin Zinc Oxide (SnZnO3) due to their shared metal oxide structure incorporating zinc. Both compounds are investigated for their applications in thin-film transistors, highlighting their comparable electronic properties and suitability for electronic devices. The key difference lies in the metallic elements present – IGZO utilizes indium and gallium, while SnZnO3 incorporates tin. [, , ]

Aluminum-doped Zinc Oxide (AZO)

Compound Description: Aluminum-doped Zinc Oxide (AZO) is a transparent conducting oxide commonly used as a low-cost alternative to Indium Tin Oxide (ITO) in various applications. AZO offers good electrical conductivity, optical transparency, and is environmentally friendly due to the absence of indium. It finds applications in solar cells, displays, and other optoelectronic devices. [, ]

Relevance: While not containing tin, AZO exhibits structural similarities to Tin Zinc Oxide (SnZnO3) due to the shared presence of Zinc Oxide (ZnO). Both compounds are explored for their potential in optoelectronic applications, with AZO often investigated as an alternative to ITO, highlighting their comparable optical and electrical properties. [, ]

Properties

CAS Number

12036-37-2

Product Name

Tin zinc oxide (SnZnO3)

IUPAC Name

zinc;dioxido(oxo)tin

Molecular Formula

ZnSnO3
O3SnZn

Molecular Weight

232.1 g/mol

InChI

InChI=1S/3O.Sn.Zn/q;2*-1;;+2

InChI Key

BNEMLSQAJOPTGK-UHFFFAOYSA-N

SMILES

[O-][Sn](=O)[O-].[Zn+2]

Canonical SMILES

[O-][Sn](=O)[O-].[Zn+2]

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